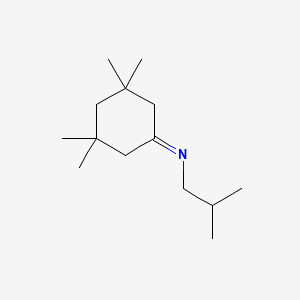![molecular formula C14H10N4 B14355389 Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile CAS No. 91606-56-3](/img/structure/B14355389.png)
Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dispiro[222~6~2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile is a unique organic compound characterized by its complex structure, which includes multiple spirocyclic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile typically involves a series of cycloaddition reactions. One common method includes the thermal cycloaddition of dispiro[2.2.2.2]deca-4,9-diene with tetracyanoethylene in wet acetone, which proceeds via a zwitterionic intermediate . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as crystallization or chromatography to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in cycloaddition reactions with multiple bonds, forming complex cyclic structures.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include tetracyanoethylene, dimethyl trans, trans-muconate, and various solvents like acetone . Reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations.
Major Products
The major products formed from reactions involving this compound include cycloadducts and other spirocyclic compounds, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile involves its interaction with molecular targets through cycloaddition and other chemical reactions. The pathways involved include the formation of zwitterionic intermediates and biradicals, which facilitate the compound’s reactivity and transformation into various products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dispiro[3.0.35.24]decan-9-one : Known for its unique reactivity and potential applications in organic synthesis .
Dispiro[2.2.2.2]deca-4,9-diene: Shares a similar spirocyclic structure and undergoes comparable chemical reactions.
Dispiro[2.0.2.4]decane: Another spirocyclic compound with distinct chemical properties and applications.
Uniqueness
Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile stands out due to its specific combination of spirocyclic rings and tetracarbonitrile groups, which confer unique reactivity and potential for diverse applications in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
91606-56-3 |
|---|---|
Molekularformel |
C14H10N4 |
Molekulargewicht |
234.26 g/mol |
IUPAC-Name |
dispiro[2.2.26.23]dec-4-ene-9,9,10,10-tetracarbonitrile |
InChI |
InChI=1S/C14H10N4/c15-7-13(8-16)11(1-2-11)5-6-12(3-4-12)14(13,9-17)10-18/h5-6H,1-4H2 |
InChI-Schlüssel |
GWFGSMFULJLIJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12C=CC3(CC3)C(C2(C#N)C#N)(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine](/img/structure/B14355309.png)




![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide](/img/structure/B14355336.png)



![2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14355344.png)
![5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate](/img/structure/B14355348.png)



